![molecular formula C16H15NO5 B2400355 2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid CAS No. 379716-73-1](/img/structure/B2400355.png)
2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid
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Description
“2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid” is a compound with the molecular formula C14H12O4 . It has a molecular weight of 244.25 and is typically stored at room temperature . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-methyl-2,2-bis(4-phenoxyphenoxy)acetamide was prepared from 4-phenoxyphenol and N-methyl dichloroacetamide using N,N-dimethyl formamide (DMF) as a solvent in the presence of anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of “2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid” can be represented by the InChI code1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
. Physical And Chemical Properties Analysis
“2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid” is a solid substance . It is typically stored at room temperature .Safety and Hazards
The safety information for “2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[[2-(4-phenoxyphenoxy)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c18-15(17-10-16(19)20)11-21-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUXFLWQXHIOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid |
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